molecular formula C12H8N2O3 B102562 Pyridine-2-carboxylic anhydride CAS No. 16837-39-1

Pyridine-2-carboxylic anhydride

Cat. No. B102562
CAS RN: 16837-39-1
M. Wt: 228.2 g/mol
InChI Key: QAZOKVGARKDTKF-UHFFFAOYSA-N
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Description

Pyridine-2-carboxylic anhydride is a derivative of pyridine, which is a basic heterocyclic organic compound . It is related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of Pyridine-2-carboxylic anhydride involves the reaction of acid anhydrides with alcohols to form esters . The presence of pyridine facilitates proton transfers during the reaction . A carboxylic acid is also produced, but is not considered a synthetic product . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of Pyridine-2-carboxylic anhydride can be viewed as a 2D or 3D model . It is also known by other names such as Picolinic acid, α-Pyridinecarboxylic acid, o-Pyridinecarboxylic acid, 2-Carboxypyridine, 2-Picolinic acid, and Pyridinecarboxylic acid-(2) .


Chemical Reactions Analysis

Acid Anhydrides react with water to form carboxylic acids . They also react with alcohols to form esters . The reactions of anhydrides frequently use pyridine as a solvent . Acid Anhydrides also react with amines to form amides .


Physical And Chemical Properties Analysis

The physical properties of Pyridine-2-carboxylic anhydride include its boiling points . More detailed physical and chemical properties may be found in specialized databases .

Scientific Research Applications

Kinetic Resolution of Alcohols

Pyridine-2-carboxylic anhydride derivatives, like Pyridine-3-carboxylic anhydride (3-PCA), are used as coupling reagents for preparing carboxylic esters from carboxylic acids and alcohols. This process is significant in the kinetic resolution of racemic benzylic alcohols, leading to the production of optically active carboxylic esters with high enantiomeric excesses. This method is facilitated by chiral acyl-transfer catalysts and can synthesize both achiral and chiral carboxylic esters under mild conditions (Shiina et al., 2012).

Reactivity with Nitrogen Nucleophiles

Pyridine-2-carboxylic anhydride demonstrates notable reactivity towards various nitrogen nucleophiles. This reactivity enables the synthesis of a range of compounds, such as arylcarbamoylpyridinecarboxylic acid and pyrrolopyridine derivatives. These compounds have potential applications in antimicrobial treatments, showcasing the anhydride's versatility in medicinal chemistry applications (Ammar et al., 2011).

Synthesis of Mercurated Compounds

The synthesis of mercurated pyridine-3-carboxylic anhydride, a derivative of pyridine-2-carboxylic anhydride, showcases its reactivity with mercuric oxide. The compound formed demonstrates a unique ionic structure and reactivity with nucleophilic reagents, which is significant in the development of novel chemical entities (Takahashi, 1979).

Coordination Chemistry with Metal Ions

Pyridine-2-carboxylic anhydride derivatives are used in forming metal complexes, as seen in the synthesis of a zinc(II) coordination complex. Such coordination complexes are important in understanding metal-ligand interactions and have potential applications in catalysis and material science (Soudani et al., 2020).

Synthesis of Esters and Amides

Pyridine-2-carboxylic anhydride is also employed in the synthesis of esters and amides from carboxylic acids. This method is efficient and retains the configuration of chiral secondary alcohols and α-amino acid derivatives, which is crucial in synthesizing specific pharmaceuticals (McNulty et al., 2008).

Extraction and Separation Techniques

This compound is used in reactive extraction techniques for the recovery of carboxylic acids from dilute solutions like fermentation broth. Such techniques are significant in pharmaceutical and agricultural chemical production (Datta & Kumar, 2014).

Safety And Hazards

Pyridine-2-carboxylic anhydride is highly flammable and causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve exploring the catalytic efficiency of Pyridine-2-carboxylic anhydride in the synthesis of other compounds . Additionally, more research could be done on the synthesis of Pyridine-2-carboxylic anhydride from different starting materials .

properties

IUPAC Name

pyridine-2-carbonyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-11(9-5-1-3-7-13-9)17-12(16)10-6-2-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZOKVGARKDTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168555
Record name Pyridine-2-carboxylic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxylic anhydride

CAS RN

16837-39-1
Record name 2-Pyridinecarboxylic acid, 2,2′-anhydride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2-carboxylic anhydride
Source ChemIDplus
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Record name Pyridine-2-carboxylic anhydride
Source EPA DSSTox
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Record name Pyridine-2-carboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Picolinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Funasaka, T Mukaiyama - Bulletin of the Chemical Society of Japan, 2008 - journal.csj.jp
… condensing agents, including pyridine carboxylic anhydride derivartives, such as pyridine-2-carboxylic anhydride (2) (quant.) and pyridine-4-carboxylic anhydride (3) (55%), furan …
Number of citations: 26 www.journal.csj.jp
M Darwish - 2012 - wrap.warwick.ac.uk
A series of chiral di-, tri- and tetra amine ligands were synthesised from enantiomerically pure 1,2-cyclohexanediamine and 1,2-diphenylethanediamine and, in combination with Ru(II) …
Number of citations: 2 wrap.warwick.ac.uk

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